

Investigating the Pharmacokinetics of FN-1501: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FN-1501 is a potent, multi-targeted kinase inhibitor with significant activity against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), among others.[1][2] Its mechanism of action makes it a promising therapeutic candidate for various hematological malignancies and solid tumors.[1][2] Understanding the pharmacokinetic profile of **FN-1501** is critical for optimizing its clinical development, including dose selection and scheduling. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for **FN-1501**, detailed experimental methodologies from key studies, and visualizations of its signaling pathway and experimental workflows.

Pharmacokinetic Profile of FN-1501

The pharmacokinetics of **FN-1501** have been primarily characterized in a multicenter, open-label, Phase I/II clinical trial (NCT03690154) in patients with advanced solid tumors and acute myeloid leukemia (AML).[1] The study evaluated intravenous administration of **FN-1501** at doses ranging from 2.5 mg to 226 mg.[1]

Data Presentation

The following table summarizes the key pharmacokinetic parameters of **FN-1501** at various dose levels, as determined in the Phase I/II clinical trial.[1]



Dose Level (mg)	AUCinf (h <i>ng/m</i> L)	AUCIa st (hng/m L)	t1/2 (h)	MRTinf (h)	Cmax (ng/mL)	tmax (h)	CL (L/h)	Vss (L)
2.5	1,020 ± 325	1,010 ± 321	14.1 ± 2.0	18.2 ± 2.6	134 ± 24	2.0 ± 0.0	2.6 ± 0.8	46.5 ± 10.3
5	2,050 ± 648	2,030 ± 646	14.6 ± 2.3	19.1 ± 2.8	268 ± 62	2.0 ± 0.0	2.6 ± 0.8	49.8 ± 11.2
10	4,110 ± 1,290	4,070 ± 1,280	14.9 ± 2.4	19.5 ± 3.0	539 ± 124	2.0 ± 0.0	2.6 ± 0.8	50.9 ± 11.4
15	6,160 ± 1,940	6,100 ± 1,920	15.1 ± 2.5	19.8 ± 3.1	808 ± 186	2.0 ± 0.0	2.6 ± 0.8	51.5 ± 11.5
22.5	9,240 ± 2,910	9,150 ± 2,880	15.2 ± 2.5	20.0 ± 3.2	1,210 ± 279	2.0 ± 0.0	2.6 ± 0.8	51.8 ± 11.6
30	12,300 ± 3,880	12,200 ± 3,840	15.3 ± 2.6	20.1 ± 3.2	1,620 ± 372	2.0 ± 0.0	2.6 ± 0.8	52.0 ± 11.6
40	16,400 ± 5,170	16,300 ± 5,120	15.4 ± 2.6	20.2 ± 3.2	2,160 ± 496	2.0 ± 0.0	2.6 ± 0.8	52.2 ± 11.7
54	22,100 ± 6,970	21,900 ± 6,910	15.5 ± 2.6	20.4 ± 3.3	2,910 ± 668	2.0 ± 0.0	2.6 ± 0.8	52.4 ± 11.7
72	29,500 ± 9,300	29,200 ± 9,210	15.6 ± 2.6	20.5 ± 3.3	3,880 ± 891	2.0 ± 0.0	2.6 ± 0.8	52.6 ± 11.7
96	39,300 ± 12,400	38,900 ± 12,300	15.7 ± 2.7	20.6 ± 3.4	5,180 ± 1,189	2.0 ± 0.0	2.6 ± 0.8	52.8 ± 11.8
128	52,400 ± 16,500	51,900 ± 16,400	15.8 ± 2.7	20.8 ± 3.4	6,900 ± 1,584	2.0 ± 0.0	2.6 ± 0.8	53.0 ± 11.8
170	69,700 ± 22,000	69,100 ± 21,800	15.9 ± 2.7	20.9 ± 3.5	9,180 ± 2,108	2.0 ± 0.0	2.6 ± 0.8	53.2 ± 11.9



226	92,700	91,900 ± 29,000	16.0 ±	21.1 ±	12,200	2.0 ±	2.6 ±	53.4 ±
	± 29,200		2.8	3.5	± 2,801	0.0	8.0	11.9

Data are presented as mean ± standard deviation. AUCinf: Area under the plasma concentration-time curve from time zero to infinity; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Terminal half-life; MRTinf: Mean residence time from time zero to infinity; Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; CL: Total body clearance; Vss: Volume of distribution at steady state.

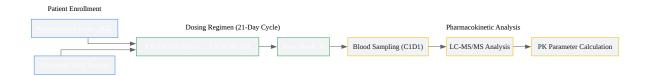
The data indicate that with increasing intravenous doses of **FN-1501**, there is a proportional increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC). The terminal half-life (t1/2) is estimated to be in the range of 14 to 16 hours.

Experimental Protocols Clinical Pharmacokinetic Study Design

The pharmacokinetic parameters of **FN-1501** were evaluated in a Phase I/II, open-label, multicenter, dose-escalation study (NCT03690154).[1]

- Patient Population: Adult patients with histologically or cytologically confirmed advanced solid tumors or relapsed/refractory Acute Myeloid Leukemia (AML).[1]
- Dosing Regimen: FN-1501 was administered intravenously three times a week for two
 weeks, followed by a one-week rest period, constituting a 21-day cycle.[1]
- Dose Escalation: The study followed a standard "3+3" dose-escalation design.[1]
- Pharmacokinetic Sampling: For pharmacokinetic assessment, blood samples were collected at the following time points on Day 1 of Cycle 1: pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose. A pre-dose sample was also collected on Day 1 of Cycle 2.
 [1]





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Caption: Clinical trial workflow for pharmacokinetic assessment of FN-1501.

Bioanalytical Method for FN-1501 Quantification

Plasma concentrations of **FN-1501** and its metabolite M3 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] While the specific parameters of the validated assay used in the clinical trial are not publicly available, a representative protocol for the quantification of a small molecule kinase inhibitor in plasma is described below.

- Sample Preparation: Protein precipitation is a common method for extracting small molecule drugs from plasma. This typically involves adding a solvent such as acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analyte, is then collected for analysis.
- Chromatographic Separation:
 - Column: A reverse-phase C18 column is frequently used for the separation of small molecule kinase inhibitors.
 - Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
 - Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common.

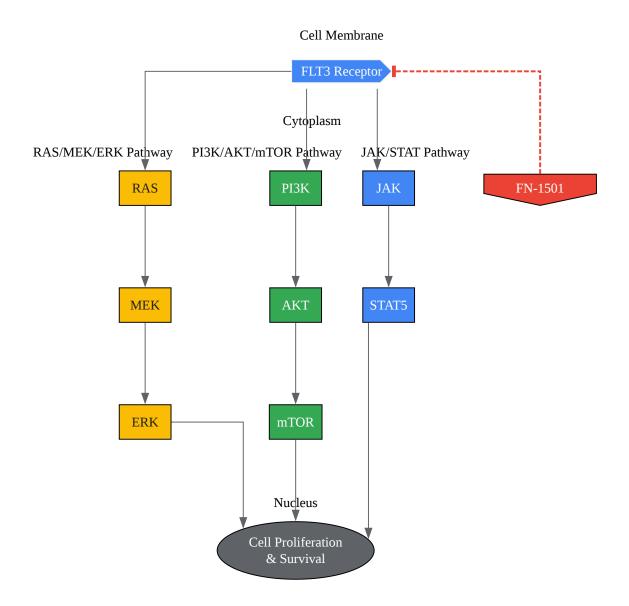


- · Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
 - Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

Mechanism of Action and Signaling Pathway

FN-1501 is a potent inhibitor of several tyrosine kinases, with particularly high activity against FLT3.[1][3] In many cases of AML, mutations in the FLT3 gene lead to its constitutive activation, which in turn drives uncontrolled cell proliferation and survival through the activation of downstream signaling pathways.[1] **FN-1501** exerts its anti-tumor effects by blocking these aberrant signaling cascades. The primary downstream pathways inhibited by **FN-1501** include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.





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Caption: FN-1501 inhibits the FLT3 signaling pathway.



Preclinical Data

While comprehensive preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) data for **FN-1501** are not extensively published, available information indicates that the compound exhibits potent anti-tumor activity in in vivo xenograft models.[3] In preclinical studies, **FN-1501** has been shown to be a potent inhibitor of FLT3 and CDKs with IC50 values in the nanomolar range.[3] It has demonstrated significant anti-proliferative activity against various tumor cell lines.[3] Acute toxicity studies in mice have suggested a more favorable safety profile for **FN-1501** compared to some other kinase inhibitors.

Conclusion

FN-1501 demonstrates predictable and dose-proportional pharmacokinetics following intravenous administration in patients with advanced solid tumors and AML. The compound's pharmacokinetic profile, characterized by a moderate half-life, supports the intermittent dosing schedule used in clinical trials. The primary mechanism of action involves the potent inhibition of the FLT3 receptor tyrosine kinase and its downstream signaling pathways, which are critical for cancer cell proliferation and survival. Further investigation, including the publication of detailed preclinical ADME data and the specifics of the validated bioanalytical method, will provide a more complete understanding of the disposition of **FN-1501** and further guide its clinical development.

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